molecular formula C10H11BrN2O2 B7473683 N-(2-bromophenyl)-2-acetamidoacetamide

N-(2-bromophenyl)-2-acetamidoacetamide

Cat. No.: B7473683
M. Wt: 271.11 g/mol
InChI Key: RGHIMFBSBZKNIQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-acetamidoacetamide: is an organic compound with the molecular formula C10H11BrN2O2 It is a derivative of acetamide, where the acetamido group is substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-acetamidoacetamide typically involves the reaction of 2-bromoaniline with acetic anhydride to form N-(2-bromophenyl)acetamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-2-acetamidoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-2-acetamidoacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it valuable in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-acetamidoacetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or modulate inflammatory signaling pathways .

Comparison with Similar Compounds

  • N-(2-bromophenyl)acetamide
  • 2-bromo-N-acetylaniline
  • o-bromoacetanilide

Comparison: N-(2-bromophenyl)-2-acetamidoacetamide is unique due to the presence of both the 2-bromophenyl and acetamidoacetamide groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research .

Properties

IUPAC Name

2-acetamido-N-(2-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHIMFBSBZKNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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